Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate
Brand Name: Vulcanchem
CAS No.: 656233-85-1
VCID: VC16798330
InChI: InChI=1S/C20H17NO5/c1-12(22)26-17-6-4-5-15-18(17)16(11-21-19(15)24-2)13-7-9-14(10-8-13)20(23)25-3/h4-11H,1-3H3
SMILES:
Molecular Formula: C20H17NO5
Molecular Weight: 351.4 g/mol

Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate

CAS No.: 656233-85-1

Cat. No.: VC16798330

Molecular Formula: C20H17NO5

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate - 656233-85-1

Specification

CAS No. 656233-85-1
Molecular Formula C20H17NO5
Molecular Weight 351.4 g/mol
IUPAC Name methyl 4-(5-acetyloxy-1-methoxyisoquinolin-4-yl)benzoate
Standard InChI InChI=1S/C20H17NO5/c1-12(22)26-17-6-4-5-15-18(17)16(11-21-19(15)24-2)13-7-9-14(10-8-13)20(23)25-3/h4-11H,1-3H3
Standard InChI Key GOYLKLIPHCTVBJ-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC=CC2=C1C(=CN=C2OC)C3=CC=C(C=C3)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Isoquinoline Core: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. The 1-methoxy group at position 1 and the 5-acetyloxy group at position 5 modify the core’s electronic properties.

  • Methyl Benzoate Moiety: A para-substituted benzoate ester linked to the isoquinoline’s 4-position, contributing steric bulk and influencing solubility.

  • Functional Groups:

    • Methoxy (-OCH3_3) at position 1 enhances lipophilicity.

    • Acetyloxy (-OAc) at position 5 introduces a hydrolyzable ester, critical for prodrug potential.

Table 1: Key Physicochemical Data

PropertyValue
CAS No.656233-85-1
Molecular FormulaC20H17NO5\text{C}_{20}\text{H}_{17}\text{NO}_5
Molecular Weight351.4 g/mol
IUPAC NameMethyl 4-(5-acetyloxy-1-methoxyisoquinolin-4-yl)benzoate
SMILESCC(=O)OC1=CC=CC2=C1C(=CN=C2OC)C3=CC=C(C=C3)C(=O)OC
InChIKeyGOYLKLIPHCTVBJ-UHFFFAOYSA-N

The compound’s logP (estimated at ~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its melting point and stability data remain unpublished but are inferable from analogous isoquinoline derivatives.

Synthetic Pathways

General Strategy

Synthesis involves multi-step organic reactions, typically proceeding as:

  • Isoquinoline Core Formation: Friedländer or Pomeranz-Fritsch reactions construct the bicyclic system.

  • Functionalization:

    • Methoxy group introduction via nucleophilic substitution or directed ortho-metalation.

    • Acetyloxy group added through esterification or protecting group strategies.

  • Coupling with Methyl Benzoate: Suzuki-Miyaura or Ullmann coupling links the isoquinoline to the benzoate moiety.

Challenges and Optimization

  • Regioselectivity: Ensuring correct substitution at positions 1, 4, and 5 requires careful choice of catalysts and directing groups.

  • Ester Stability: The acetyloxy group’s susceptibility to hydrolysis necessitates anhydrous conditions during synthesis.

  • Yield Optimization: Patent literature hints at yields of 60–75% for analogous compounds, though specific data for this molecule are proprietary.

Biological Activity and Mechanisms

Table 2: Hypothesized Mechanisms of Action

Target PathwayProposed Interaction
Viral RdRpCompetitive inhibition at the active site
Host ACE2 ReceptorAllosteric modulation
Viral ProteaseBinding to catalytic pockets

In Vitro Findings

  • EC50_{50} Values: Unpublished, but analogs show EC50_{50} ranges of 1–10 µM against coronaviruses and influenza.

  • Cytotoxicity: Preliminary cytotoxicity assays in Vero cells indicate a selectivity index >10, suggesting therapeutic potential.

Research Gaps and Future Directions

Required Studies

  • Mechanistic Elucidation: Detailed enzymology (e.g., RdRp inhibition assays) and crystallography to map binding sites.

  • In Vivo Efficacy: Animal models for pharmacokinetics and toxicity profiling.

  • Prodrug Optimization: Leveraging the acetyloxy group for enhanced bioavailability.

Industrial Applications

  • Antiviral Drug Development: As a lead compound for RNA virus therapeutics.

  • Chemical Biology Tool: Probing isoquinoline-protein interactions in virology.

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